

# biological activity of novel pyrazole-pyridine compounds

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## Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-5-yl)pyridine

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An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole-Pyridine Compounds

## Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" for their ability to interact with diverse biological targets. The pyrazole-pyridine nucleus is a quintessential example of such a scaffold.<sup>[1][2]</sup> This fused heterocyclic system, an isostere of natural purines, possesses a unique combination of structural rigidity, hydrogen bonding capacity, and tunable electronic properties that make it an exceptionally versatile core for drug design.<sup>[2][3]</sup>

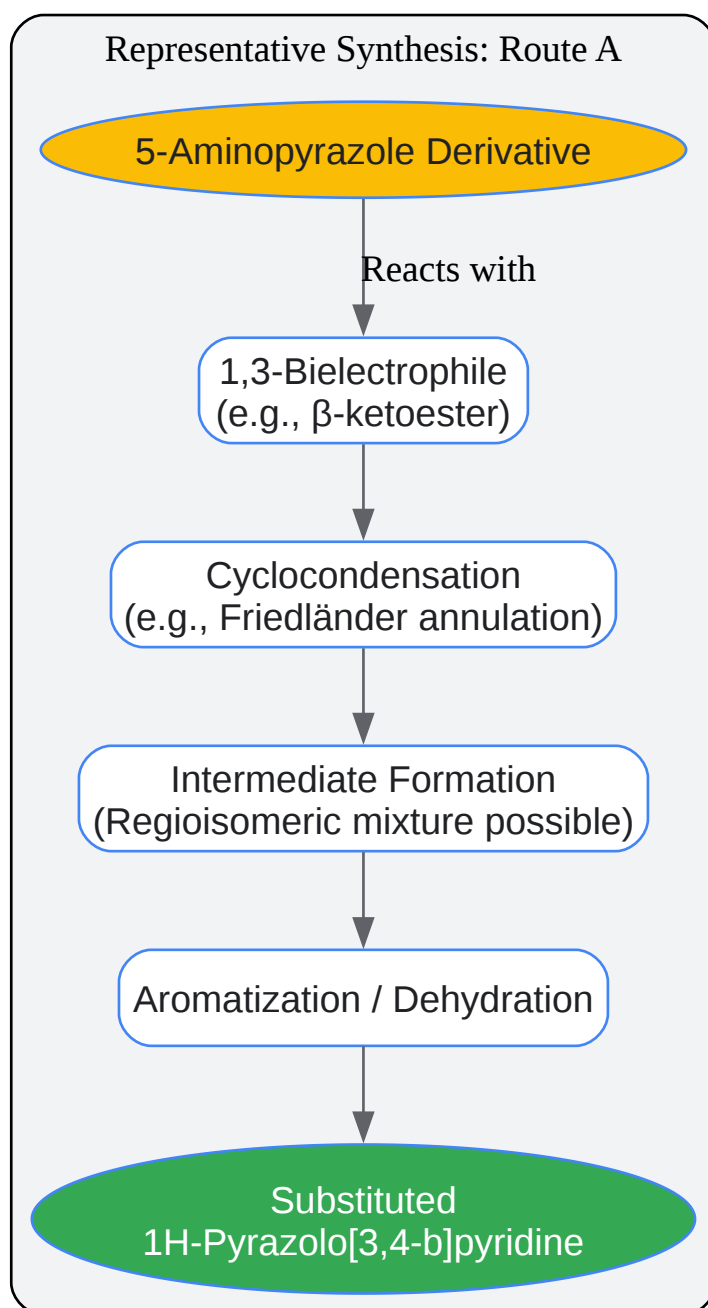
Over the past two decades, derivatives of pyrazole-pyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.<sup>[4][5][6][7]</sup> This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to explain the causal relationships behind synthetic strategies, the mechanistic underpinnings of biological activity, and the self-validating experimental protocols required to rigorously evaluate these promising compounds.

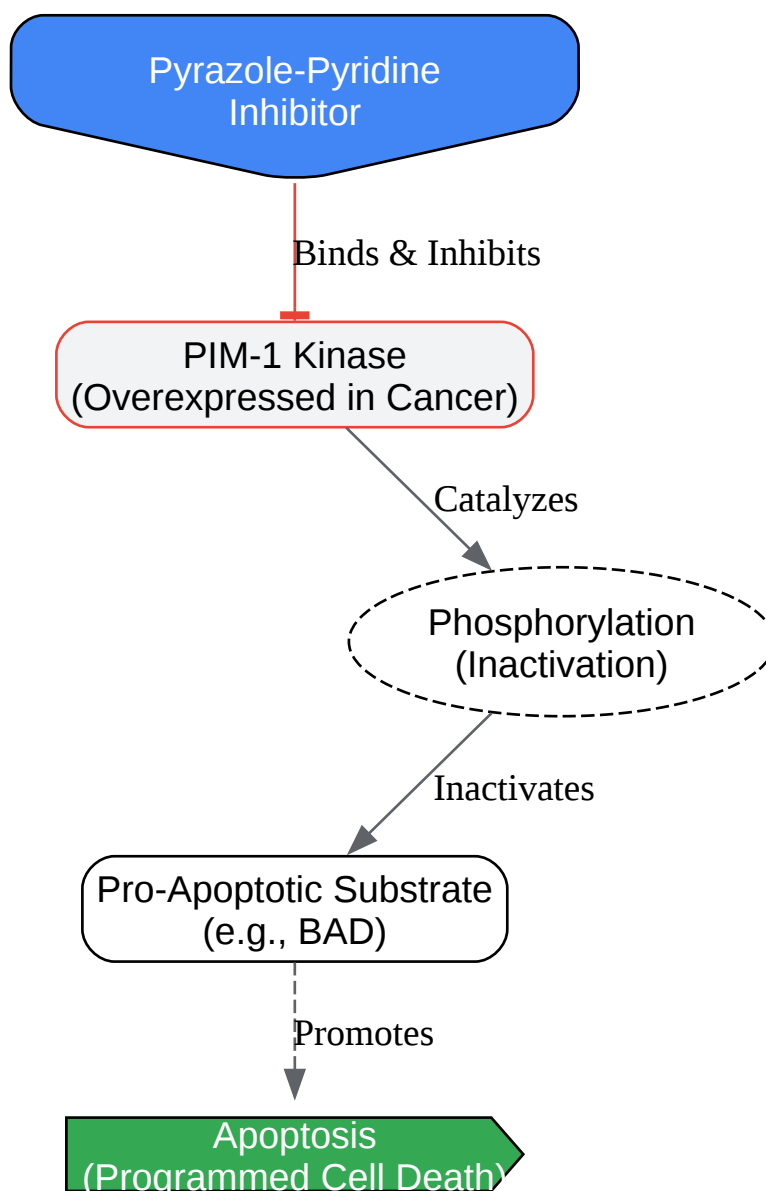
## The Pyrazole-Pyridine Core: A Structural and Strategic Analysis

The therapeutic potential of this scaffold is intrinsically linked to its chemical architecture. Comprising a five-membered pyrazole ring fused to a six-membered pyridine ring, the system's properties are heavily influenced by the relative positions of the nitrogen atoms. This gives rise to several key isomers, with the most explored in drug discovery being the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems.[3][8] The 1H-pyrazolo[3,4-b]pyridine tautomer is notably more stable, making it a common synthetic target.[8]

The strategic value of this scaffold lies in several key features:

- **Bioisosterism:** Its structural similarity to purine allows it to act as an antagonist in biological pathways that involve purinergic signaling, a cornerstone of its anticancer and antiviral activities.[2]
- **H-Bonding Potential:** The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine nitrogen and the second pyrazole nitrogen) facilitates strong and specific interactions with enzyme active sites, particularly the hinge regions of kinases.[1]
- **Tunable Substituent Vectors:** The core structure presents multiple positions (N1, C3, C4, C5, C6) where chemical substitutions can be made to fine-tune potency, selectivity, and pharmacokinetic properties (ADME/Tox).[8]





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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